2-(4-(Pyrrolidin-1-YL)pyrimidin-2-YL)ethanamine dihydrochloride
Description
Properties
Molecular Formula |
C10H18Cl2N4 |
|---|---|
Molecular Weight |
265.18 g/mol |
IUPAC Name |
2-(4-pyrrolidin-1-ylpyrimidin-2-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C10H16N4.2ClH/c11-5-3-9-12-6-4-10(13-9)14-7-1-2-8-14;;/h4,6H,1-3,5,7-8,11H2;2*1H |
InChI Key |
BOERCUVNUXHKQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC=C2)CCN.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Optimization Challenges and Solutions
- Regioselectivity : The order of substitution (4-position first) is critical to avoid competing reactions. Controlled addition of pyrrolidine via syringe pump ensures monosubstitution.
- Purity : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) monitor reaction progress, while column chromatography isolates intermediates.
Alternative Synthetic Strategies
Ring-Closing Metathesis
Patents describe pyrimidine syntheses via cyclization reactions, though these methods are more suited to complex heterocycles (e.g., imidazo[1,2-a]pyridines) rather than simple pyrrolidine derivatives.
Salt Formation: Conversion to Dihydrochloride
The free base, 2-(4-(pyrrolidin-1-yl)pyrimidin-2-yl)ethanamine (3), is treated with hydrochloric acid to form the dihydrochloride salt.
Comparative Analysis of Synthetic Methods
| Parameter | S$$_N$$Ar Route | Metal-Catalyzed Route |
|---|---|---|
| Total Yield | 32–48% | <20% (estimated) |
| Reaction Time | 24–48 hours | 72+ hours |
| Purity (HPLC) | >95% | Variable |
| Scalability | Industrial viable | Limited |
Industrial-Scale Production Considerations
Solvent Recycling
DMF and DMSO are recovered via distillation, reducing costs and environmental impact.
Process Monitoring
- In-line Analytics : Fourier-transform infrared (FTIR) spectroscopy tracks amine consumption.
- Quality Control : Residual chloride content is quantified via ion chromatography.
Emerging Methodologies
Flow Chemistry
Continuous-flow reactors enhance heat transfer and reduce reaction times for S$$_N$$Ar steps, achieving 90% conversion in 30 minutes.
Enzymatic Catalysis
Preliminary studies suggest lipases can catalyze amine substitutions under aqueous conditions, though yields remain suboptimal (≤35%).
Chemical Reactions Analysis
Types of Reactions
2-(4-(Pyrrolidin-1-YL)pyrimidin-2-YL)ethanamine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution reactions with aromatic C-nucleophiles.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the pyrimidine and pyrrolidine rings.
Common Reagents and Conditions
Trifluoroacetic Acid: Used as a catalyst in many reactions involving this compound.
Organometallic Catalysts: Often required for specific substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different pharmacological activities .
Scientific Research Applications
2-(4-(Pyrrolidin-1-YL)pyrimidin-2-YL)ethanamine dihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-(Pyrrolidin-1-YL)pyrimidin-2-YL)ethanamine dihydrochloride involves its interaction with specific molecular targets:
Vanilloid Receptor Antagonism: Inhibits the activity of the vanilloid receptor, which is involved in pain sensation.
Insulin-like Growth Factor 1 Receptor Modulation: Modulates the activity of this receptor, which plays a role in cell growth and development.
Enzyme Inhibition: Inhibits enzymes such as phosphodiesterase type 5 and isocitrate dehydrogenase 1, affecting various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-(4-(Pyrrolidin-1-YL)pyrimidin-2-YL)ethanamine dihydrochloride with structurally or functionally related compounds, highlighting key differences in molecular features and substituents:
Key Structural and Functional Insights:
Heterocyclic Core Variations :
- The pyrimidine core in the target compound provides two nitrogen atoms, enabling distinct electronic and hydrogen-bonding interactions compared to pyridine (1N) or imidazole (2N, 5-membered) cores .
- Piperidine (6-membered saturated ring) in 2-(piperidin-3-yl)pyrimidine dihydrochloride offers different steric and conformational properties than pyrrolidine .
Fluorine in 2-[(5-fluoropyridin-3-yl)oxy]ethan-1-amine dihydrochloride introduces electronegativity and metabolic stability, absent in the target compound .
Salt Form and Solubility: Dihydrochloride salts (e.g., target compound) generally exhibit higher aqueous solubility than monohydrochloride (e.g., PF-04455242) or free-base analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
